3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure with a carboxylic acid group at the 8th position and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-methylquinoline: The synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through the hydrogenation of 3-methylquinoline followed by carboxylation The hydrogenation is typically carried out using a palladium catalyst under high pressure of hydrogen gas
From 3-methyl-1,2,3,4-tetrahydroquinoline: Another method involves the direct carboxylation of 3-methyl-1,2,3,4-tetrahydroquinoline using carbon dioxide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives. Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification and amidation. Common reagents for these reactions include alcohols and amines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alcohols for esterification, amines for amidation.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Probes: The compound can be used as a fluorescent probe in biological studies, aiding in the visualization of cellular processes.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Agriculture: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
1,2,3,4-tetrahydro-2-methylquinoline-8-carboxylic acid: Similar structure but with a different substitution pattern on the quinoline ring.
Uniqueness:
Functional Group: The presence of a carboxylic acid group at the 8th position makes 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid unique compared to its sulfonic acid and other derivatives.
Applications: Its specific functional groups and structure make it particularly suitable for applications in drug development and materials science, where precise interactions with biological targets or material properties are required.
Properties
CAS No. |
2172219-71-3 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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